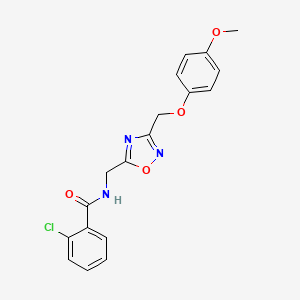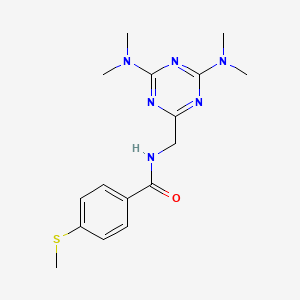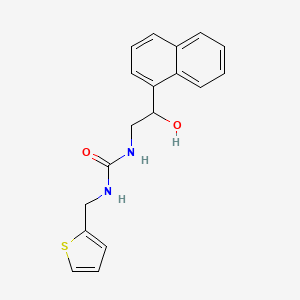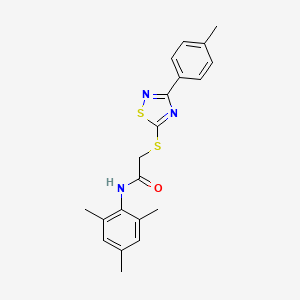
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a compound with the CAS Number: 171858-12-1 . It has a molecular weight of 153.18 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid . The InChI code is 1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid is a powder that is stored at room temperature . It has a molecular weight of 153.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and crystal structure analysis of derivatives related to 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid have been extensively studied. For example, the synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid has been achieved through reactions involving β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation, yielding an 85.4% yield. The crystal structure of this compound was determined by X-ray diffraction, revealing its molecular arrangement and interactions within the crystal lattice, contributing to the understanding of pyrrole derivatives' structural characteristics (Zeng Xiang, 2005).
Catalysis and Reaction Mechanisms
Research on catalysis and reaction mechanisms involving pyrrole derivatives has shown the potential of these compounds in facilitating various chemical transformations. For instance, the electrochemical reduction of carbon dioxide by iron(0) porphyrins has been enhanced by the addition of weak Brönsted acids such as 1-propanol and 2-pyrrolidone, demonstrating the synergistic effects in catalytic processes and the role of pyrrole derivatives in improving catalytic efficiency and selectivity (I. Bhugun, A. Lexa, J. Savéant, 1996).
Material Science and Polymer Chemistry
The application of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid derivatives in material science, particularly in the development of organic solar cells, has been a subject of research. Studies have investigated the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, highlighting the importance of pyrrole derivatives in constructing materials with potential applications in renewable energy sources. These efforts contribute to the advancement of green chemistry and sustainable materials (Xiao‐Hua Chen et al., 2009).
Analytical Chemistry
Analytical methods for determining biological compounds have also utilized derivatives of 3-(1-methyl-1H-pyrrol-3-yl)propanoic acid. A notable example is the development of a sensitive and specific assay for delta-aminolaevulinic acid (AmLev), employing a derivative with favorable properties for gas-liquid chromatography with electron-capture detection. This method underscores the role of pyrrole derivatives in enhancing analytical techniques for biological and medical research (A. Gorchein, 1984).
Wirkmechanismus
Target of Action
It is known that pyrrole derivatives, which include 3-(1-methyl-1h-pyrrol-3-yl)propanoic acid, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrole derivatives can act as conductive polymers with an acid functional group that gives an anionic character to the polymeric films .
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities and can affect a wide range of biochemical pathways .
Result of Action
It is known that pyrrole derivatives can act as conductive polymers .
Action Environment
It is known that the properties of pyrrole derivatives can be influenced by their environment .
Eigenschaften
IUPAC Name |
3-(1-methylpyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9-5-4-7(6-9)2-3-8(10)11/h4-6H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVFNRISWMTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-3-yl)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B2704754.png)
![2-(2-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2704755.png)


![1-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2704760.png)



![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)
![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2704771.png)

